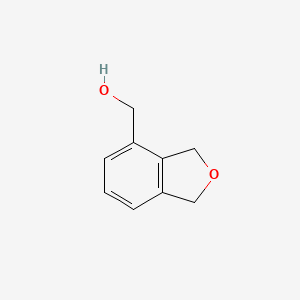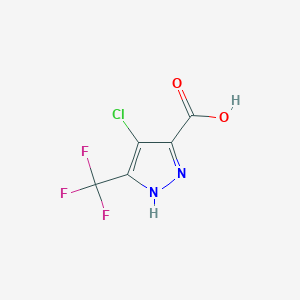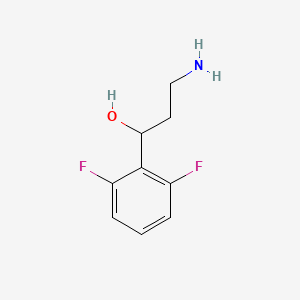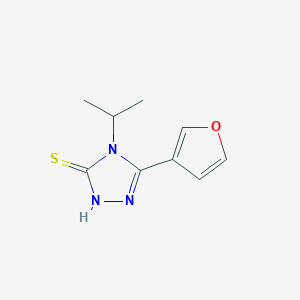
(1,3-Dihydro-2-benzofuran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dihydro-2-benzofuran-4-yl)methanol is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydro-2-benzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in the formation of benzofuran compounds in a shorter time frame .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dihydro-2-benzofuran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of benzofuran-4-ylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(1,3-Dihydro-2-benzofuran-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,3-Dihydro-2-benzofuran-4-yl)methanol involves its interaction with various molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. Additionally, its antibacterial and antiviral activities are thought to result from its ability to disrupt microbial cell membranes and inhibit viral replication .
Comparison with Similar Compounds
Benzofuran: The parent compound of (1,3-Dihydro-2-benzofuran-4-yl)methanol, known for its wide range of biological activities.
2,3-Dihydro-1-benzofuran-4-carboxylates: Similar in structure but with different functional groups, showing improved efficacy in certain applications.
Benzothiophene: A sulfur analog of benzofuran, also studied for its medicinal properties.
Uniqueness: this compound stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ylmethanol |
InChI |
InChI=1S/C9H10O2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,10H,4-6H2 |
InChI Key |
NCXZHZNFXKSKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)



![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)


![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
